4-Dimethylaminopyridine

概述

描述

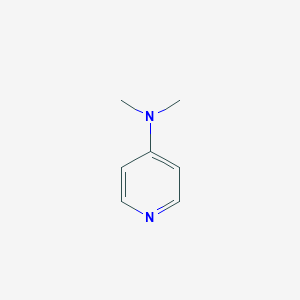

4-Dimethylaminopyridine is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. It is widely used as a nucleophilic catalyst in organic synthesis due to its high reactivity and versatility .

准备方法

Synthetic Routes and Reaction Conditions: 4-Dimethylaminopyridine can be synthesized through various methods. One common method involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine . Another method involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-kettle process involving 4-cyanopyridine and acrylic acid. This method is efficient, with mild reaction conditions and high yield, making it suitable for large-scale production .

化学反应分析

Esterification with Anhydrides

DMAP accelerates ester formation via acetylpyridinium intermediate generation. The mechanism involves:

- Nucleophilic attack on acetic anhydride to form an ion pair (acetylpyridinium/acetate)

- Alcohol addition to the acetylpyridinium ion, releasing ester and protonated DMAP

- Base regeneration via deprotonation (e.g., by triethylamine)

Kinetic studies confirm:

- Reaction is first-order in DMAP, acetic anhydride, and alcohol

- Rate increases >100-fold compared to pyridine catalysis

| Substrate | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Cyclohexanol | DMAP | 5 min | 95 |

| Phenol | DMAP | 10 min | 88 |

| Tert-butanol | DMAP | 30 min | 72 |

| Data from |

Methyl Aromatic Oxidation

DMAP/benzyl bromide systems enable selective oxidation of sp³ C-H bonds under O₂:

| Substrate | Catalyst System | Conversion (%) | Terephthaldehyde Selectivity (%) |

|---|---|---|---|

| p-Xylene | DMAP + BnBr | 49 | 58 |

| Toluene | DMAP + BnBr | 34 | 62 |

| m-Xylene | DMAP + BnBr | 41 | 47 |

| Conditions: 160°C, 1.0 MPa O₂, 3h |

Aerobic Oxidation of α-Halo Esters

DMAP catalyzes room-temperature conversion to α-keto esters via [3+2] cycloaddition with O₂:

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Li₂CO₃ | DMA | 95 |

| 2 | Cs₂CO₃ | DMA | 84 |

| 3 | K₂CO₃ | DMA | 76 |

| Conditions: 20 mol% DMAP, air, RT |

Isocyanate Reactions

DMAP enhances amide formation rates through dual activation :

- Base-mediated deprotonation of carboxylic acids

- Nucleophilic catalysis via acylpyridinium intermediates

| Acid | Catalyst | Time | Amide Yield (%) |

|---|---|---|---|

| Phenylacetic | DMAP | 5 min | 66 |

| Benzoic | DMAP | 10 min | 81 |

| Acetic | DMAP | 2 h | 53 |

| Comparative data vs pyridine catalysis |

Unique Protonation Behavior

Temperature dramatically affects DMAP derivatives' protonation:

| Compound | Temp (°C) | Protonation Degree (%) |

|---|---|---|

| 4-(Me₂N)-1-(C₅F₄N)Py⁺ | 30 | <7 |

| 4-(Me₂N)-1-(C₅F₄N)Py⁺ | -70 | 100 |

| In TfOH-SO₂ClF-CD₂Cl₂ system |

科学研究应用

Organic Synthesis

DMAP is extensively used as a catalyst in organic reactions due to its ability to enhance reaction rates and yields. Notable applications include:

Drug Delivery Systems

DMAP has been integrated into liposomal formulations, enhancing drug delivery efficiency, especially for anticancer therapies. Key findings include:

- Liposomal Drug Delivery: DMAP improves encapsulation efficiency and therapeutic efficacy by facilitating the formation of stable liposomes that can deliver drugs effectively across biological barriers like the blood-brain barrier (BBB) .

Charge Transfer Complexes

A study investigated the charge transfer (CT) complexes formed between DMAP and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The findings revealed:

- Stability Analysis: The CT complex exhibited maximum stability in polar solvents like acetonitrile (ACN), indicating potential pharmaceutical applications due to high binding affinity .

| Parameter | Value |

|---|---|

| Association Constant () | 1:1 |

| Binding Constant () |

This study highlights DMAP's role in developing new pharmaceuticals through its interaction with electron acceptors.

Metal-Free Aerobic Oxidation

Research demonstrated DMAP's efficacy in catalyzing metal-free aerobic oxidation reactions, expanding its utility beyond traditional roles in organic synthesis .

作用机制

The mechanism of action of 4-Dimethylaminopyridine involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester. The acetate acts as a base to remove the proton from the alcohol as it nucleophilically adds to the activated acylpyridinium .

相似化合物的比较

Pyridine: Less basic and less nucleophilic compared to 4-Dimethylaminopyridine.

4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric and electronic properties.

N-Methylimidazole: Used in similar catalytic applications but with different reactivity profiles.

Uniqueness: this compound is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst for a wide range of organic reactions. Its ability to stabilize reaction intermediates through resonance also contributes to its effectiveness .

生物活性

4-Dimethylaminopyridine (DMAP) is a versatile compound widely recognized for its catalytic properties in organic synthesis. However, its biological activities have garnered attention in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of DMAP, focusing on its mechanisms, therapeutic applications, and potential toxicological effects.

DMAP is a tertiary amine with a chemical structure that enhances its nucleophilicity compared to pyridine. Its basicity and ability to act as a catalyst make it valuable in numerous chemical reactions, particularly in acylation processes. The mechanism typically involves the formation of an acetylpyridinium ion from DMAP and an acylating agent, facilitating the nucleophilic attack by alcohols or amines to form esters or amides .

1. Catalytic Role in Drug Synthesis

DMAP has been employed as a catalyst in the synthesis of various pharmaceuticals. For instance, it has shown efficacy in promoting the oxidation of aryl α-halo esters to aryl α-keto esters with yields up to 95% under mild conditions . This reaction is crucial for synthesizing compounds with significant biological activity.

2. Antidotal Properties

DMAP has been investigated for its potential as an antidote in cases of cyanide poisoning. A notable case study involved a patient treated with DMAP after exposure to methyl isocyanate, where it was found to induce methaemoglobinaemia but ultimately contributed to the patient's recovery despite severe side effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DMAP derivatives. For example, gold nanoparticles conjugated with DMAP exhibited enhanced antibacterial activity against Escherichia coli, suggesting that modifications of DMAP can lead to increased potency against bacterial infections . The Minimum Inhibitory Concentration (MIC) values indicated that combinations of DMAP derivatives with existing antibiotics could significantly improve therapeutic outcomes.

| Compound | MIC (µg/mL) | Notes |

|---|---|---|

| DMAP-AuNPs + Pefloxacin | 25 | Enhanced activity compared to Pefloxacin alone (50 µg/mL) |

| Pure DMAP | Not specified | Requires further investigation |

Cytotoxicity and Toxicological Studies

While DMAP shows promise in therapeutic applications, its cytotoxicity has raised concerns. The compound is known for its high toxicity and can be absorbed through the skin, necessitating careful handling . Toxicological assessments have indicated that excessive doses can lead to organ failure and other severe side effects, underscoring the need for cautious application in clinical settings .

Case Studies

- Clinical Case of Cyanide Poisoning : A patient treated with DMAP after exposure to methyl isocyanate developed significant methaemoglobinaemia (86.7%). Despite this, the patient survived after intensive care treatment, highlighting both the potential benefits and risks associated with DMAP use as an antidote .

- Antibacterial Efficacy Study : Research demonstrated that DMAP derivatives could enhance the efficacy of established antibiotics through synergistic effects. This study utilized various concentrations of DMAP-AuNPs and assessed their impact on bacterial morphology using atomic force microscopy (AFM) .

常见问题

Basic Research Questions

Q. What is the primary role of DMAP in acylation reactions, and how does its mechanism differ from traditional catalysts like pyridine?

DMAP acts as a nucleophilic catalyst by forming a transient acylpyridinium intermediate, which enhances the electrophilicity of the acylating agent (e.g., acetic anhydride). Unlike pyridine, DMAP’s dimethylamino group increases its nucleophilicity by 10<sup>4</sup>-fold, enabling faster reaction rates and higher yields in esterifications and amidations . For example, in benzoylation reactions, DMAP reduces reaction times from hours to minutes while maintaining >90% yield under optimized conditions (e.g., 5 mol% catalyst loading in dichloromethane at 25°C) .

Q. What are the standard protocols for synthesizing DMAP, and what purity thresholds are critical for catalytic performance?

DMAP is typically synthesized via nucleophilic substitution of 4-chloropyridine with dimethylamine under reflux (80–100°C) in a polar aprotic solvent like DMF. High-purity DMAP (>99% by GC) is essential to avoid side reactions, as impurities like unreacted 4-chloropyridine can inhibit catalytic activity. Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should DMAP be handled to ensure safety in laboratory settings?

DMAP is hygroscopic and can cause severe irritation upon contact. Key safety protocols include:

- Using nitrile gloves and safety goggles.

- Storing in airtight containers under nitrogen to prevent moisture absorption.

- Neutralizing spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) explain DMAP’s superior nucleophilicity compared to other 4-substituted pyridines?

Density functional theory (DFT) studies reveal that DMAP’s dimethylamino group donates electron density via resonance, lowering the energy barrier for nucleophilic attack. For instance, M06/6-31G(d,p) calculations show DMAP’s nucleophilicity index (N) is 3.2× higher than 4-morpholinopyridine due to stronger hyperconjugative interactions between the amino group and pyridine ring . Experimental validation via kinetic studies (e.g., benzoylation of racemic amines) confirms these computational predictions .

Q. What experimental strategies resolve contradictions in DMAP’s catalytic efficiency across different solvent systems?

Contradictions arise from solvent polarity effects on DMAP’s aggregation behavior. For example:

- In nonpolar solvents (e.g., hexane), DMAP forms dimers, reducing catalytic activity.

- In polar aprotic solvents (e.g., DMF), monomeric DMAP dominates, enhancing reactivity.

To optimize conditions, conduct kinetic profiling using <sup>1</sup>H NMR to monitor acylpyridinium intermediate formation .

Q. How does DMAP enable enantioselective catalysis in dual-catalyst systems, and what are the limitations?

In dual-catalyst systems (e.g., DMAP with chiral thioureas), DMAP accelerates acylation while the chiral partner induces stereoselectivity via hydrogen bonding. For instance, kinetic resolution of racemic benzylic amines achieves enantiomeric ratios (er) up to 19:1. However, substrate scope is limited to amines with bulky aryl groups due to steric constraints in the transition state .

Q. What analytical methods are validated for detecting trace DMAP in pharmaceutical intermediates, and how are false positives mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) of 0.1 ppm is recommended. Use a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). To avoid false positives from matrix effects, employ isotope-labeled DMAP-d6 as an internal standard .

Q. How does DMAP’s stability in acidic or oxidative environments impact its applicability in multi-step syntheses?

DMAP degrades under strong acidic (pH < 2) or oxidative conditions (e.g., H2O2), forming 4-pyridone byproducts. For reactions requiring acidic steps (e.g., TFA deprotection), add DMAP post-acid treatment. Stability studies in methanol show <5% degradation over 72 hours at 25°C, confirming compatibility with most polar solvents .

Q. Methodological Guidelines

Q. What criteria define successful DMAP-mediated reactions, and how are side products characterized?

Success is defined by:

- Conversion >95% (monitored by TLC or HPLC).

- Isolated yield >85% after column chromatography.

Characterize side products (e.g., N-acetylated byproducts) via <sup>13</sup>C NMR and high-resolution MS. For example, in esterifications, over-acylation can occur if DMAP exceeds 10 mol% .

Q. How are reaction conditions optimized when scaling DMAP-catalyzed processes from milligram to gram scale?

Key parameters:

属性

IUPAC Name |

N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFNPMBLIVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Record name | 4-dimethylaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044369 | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-58-3 | |

| Record name | 4-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。